molecular formula C6H11N B3056155 (Prop-2-yn-1-yl)(propan-2-yl)amine CAS No. 6943-48-2

(Prop-2-yn-1-yl)(propan-2-yl)amine

Cat. No.: B3056155
CAS No.: 6943-48-2
M. Wt: 97.16 g/mol
InChI Key: BQMKURIMSKNDLR-UHFFFAOYSA-N
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Description

(Prop-2-yn-1-yl)(propan-2-yl)amine, also known by its IUPAC name N-isopropyl-2-propyn-1-amine, is a chemical compound with the molecular formula C6H11N. It is a member of the propargylamine family, which is characterized by the presence of a propargyl group (a carbon-carbon triple bond) attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Prop-2-yn-1-yl)(propan-2-yl)amine can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with isopropylamine under basic conditions. The reaction typically proceeds as follows: [ \text{Propargyl bromide} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HBr} ]

Another method involves the use of a solvent-free synthesis approach, which is more environmentally friendly. This method employs A3 coupling reactions, where an alkyne, an amine, and an aldehyde are reacted together in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(Prop-2-yn-1-yl)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(Prop-2-yn-1-yl)(propan-2-yl)amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact effectively with MAO enzymes. Its derivatives have been shown to have neuroprotective effects, making them valuable in the treatment of neurodegenerative diseases. Additionally, the compound’s versatility in chemical reactions makes it a valuable building block in synthetic chemistry.

Properties

IUPAC Name

N-prop-2-ynylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-4-5-7-6(2)3/h1,6-7H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKURIMSKNDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989277
Record name N-(Propan-2-yl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-48-2
Record name NSC53428
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Propan-2-yl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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